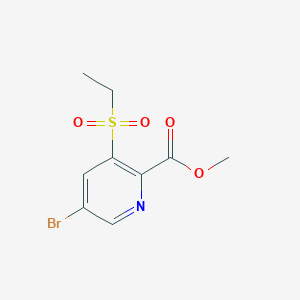

Methyl 5-bromo-3-(ethylsulfonyl)picolinate

Description

Methyl 5-bromo-3-(ethylsulfonyl)picolinate is a chemical compound with the molecular formula C9H10BrNO4S It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Properties

Molecular Formula |

C9H10BrNO4S |

|---|---|

Molecular Weight |

308.15 g/mol |

IUPAC Name |

methyl 5-bromo-3-ethylsulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO4S/c1-3-16(13,14)7-4-6(10)5-11-8(7)9(12)15-2/h4-5H,3H2,1-2H3 |

InChI Key |

FDHOBZGWYBAHJS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-(ethylsulfonyl)picolinate typically involves the bromination of picolinic acid derivatives followed by sulfonylation. One common method includes the bromination of methyl picolinate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-(ethylsulfonyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine yields an amino derivative, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Phosphodiesterase Inhibition

One of the prominent applications of methyl 5-bromo-3-(ethylsulfonyl)picolinate is its potential as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Inhibitors of PDE4, for instance, have therapeutic implications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce pro-inflammatory cytokines like TNF-α .

Case Study:

A study demonstrated that compounds similar to this compound effectively inhibited PDE4, leading to decreased inflammation in animal models of asthma .

1.2. Antimicrobial Activity

Research has indicated that derivatives of picolinate compounds exhibit antimicrobial properties. This compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Applications

2.1. Herbicidal Properties

The compound has been evaluated for its herbicidal activity, particularly against broadleaf weeds and grasses. Its efficacy stems from the ability to interfere with plant growth mechanisms, making it a valuable candidate for agricultural herbicides.

Case Study:

In field trials, this compound demonstrated significant weed control compared to standard herbicides, suggesting its potential for inclusion in integrated weed management strategies .

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Control (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Setaria viridis | 150 | 90 |

| Chenopodium album | 75 | 78 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of ethylsulfonyl chloride with methyl 5-bromo-3-picolinate under basic conditions . Understanding its chemical properties aids in optimizing its applications in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(ethylsulfonyl)picolinate involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. It can inhibit or activate certain enzymes by forming covalent or non-covalent interactions with the active sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-bromopicolinate: Similar structure but lacks the ethylsulfonyl group.

Methyl 3-(ethylsulfonyl)picolinate: Similar structure but lacks the bromine atom.

Picolinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness: Methyl 5-bromo-3-(ethylsulfonyl)picolinate is unique due to the presence of both bromine and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 5-bromo-3-(ethylsulfonyl)picolinate (CAS No. 1211538-62-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BrNO2S

- Molecular Weight : 250.12 g/mol

- Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.122 mg/ml in water.

- Log P (octanol-water partition coefficient) : Approximately 2.75, indicating moderate lipophilicity.

This compound exhibits several mechanisms that contribute to its biological activity:

- CYP Enzyme Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism and bioactivation processes .

- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammation-related conditions .

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

Case Studies

- Study on Inflammatory Pain : A study involving animal models of inflammatory pain showed that administration of this compound significantly reduced pain responses compared to control groups . The compound's effectiveness was attributed to its ability to modulate pain pathways through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal death and improved behavioral outcomes in treated animals . This suggests a protective role against neurotoxic agents.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 5-bromo-3-(ethylsulfonyl)picolinate, and how can its purity and structure be validated?

- Methodological Answer :

- Synthesis : Begin with a pyridine precursor (e.g., methyl 3-hydroxypicolinate). Introduce the ethylsulfonyl group via sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF or acetonitrile .

- Characterization :

- NMR Spectroscopy : 1H NMR to confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.5 ppm for CH3 and δ 3.0–3.5 ppm for CH2) .

- HPLC : Verify purity (>95%, using C18 columns and UV detection at 254 nm) .

- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+ ion at m/z 307.98 for C9H10BrNO4S) .

- Storage : Store at -20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .

Q. How does the ethylsulfonyl group affect the compound’s solubility and stability in aqueous versus organic solvents?

- Methodological Answer :

- Solubility : The ethylsulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in non-polar solvents (hexane). Conduct solubility tests via gravimetric analysis .

- Stability : Monitor degradation under varying pH (e.g., pH 2–12 buffers) using HPLC. The sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions; stability is optimal in neutral, anhydrous environments .

Advanced Research Questions

Q. What computational approaches can model the electronic effects of the ethylsulfonyl group on the pyridine ring, and how do these insights guide reactivity predictions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential maps. The ethylsulfonyl group withdraws electron density, activating the pyridine ring for nucleophilic substitution at the 5-bromo position .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The sulfonyl group may form hydrogen bonds with active-site residues, influencing binding affinity .

Q. How can researchers resolve contradictions in reaction yields when varying catalysts or solvents in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst type, solvent polarity). For example, compare Pd(PPh3)4 (for Suzuki coupling) vs. CuI (for Ullmann coupling) in DMF vs. THF .

- Statistical Analysis : Use ANOVA to identify significant factors. Conflicting yields may arise from solvent coordination effects or catalyst poisoning; optimize by adjusting ligand ratios .

Q. What spectroscopic techniques are most effective for tracking byproduct formation during bromination or sulfonylation steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.